4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Overview
Description
“4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C12H11ClN2O5S. It has an average mass of 330.744 Da .
Molecular Structure Analysis
The molecular structure of “4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid” consists of a pyrrole ring attached to a carboxylic acid group and a sulfamoyl group linked to a chloro-methoxyphenyl group .Scientific Research Applications
Chemical Structure and Properties
The compound 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid belongs to a class of chemicals with complex structures, characterized by the presence of a pyrrole ring, a carboxylic acid group, and sulfamoyl and methoxy functional groups. These structural features suggest potential for diverse chemical reactivity and interactions. For instance, the presence of a pyrrole ring, a common moiety in many biologically active compounds, could imply a range of pharmacological activities, while the carboxylic acid group might contribute to its solubility and reactivity properties (Zhao et al., 2004).
Potential Biological Activities
Given the complexity of its structure, this compound could be a candidate for various biological studies. For example, derivatives of pyrrole-2-carboxylic acid have shown diverse biological activities, such as anti-inflammatory and analgesic effects, which could be explored for this compound as well (Muchowski et al., 1985). Moreover, the substitution pattern on the pyrrole ring could influence these activities, suggesting the need for detailed pharmacological evaluations.
Role in Chemical Synthesis
The unique structure of 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid makes it a potentially valuable intermediate in organic synthesis. Compounds with similar structural features have been used in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active substances (Kumar et al., 2017).
Applications in Material Science
Moreover, derivatives of pyrrole have been studied for their potential applications in material science, such as in the development of corrosion inhibitors. The presence of methoxy and sulfamoyl groups in this compound could contribute to its binding affinity to metal surfaces, making it a candidate for exploration in this field as well (Soltani et al., 2015).
properties
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c1-20-11-3-2-7(4-9(11)13)15-21(18,19)8-5-10(12(16)17)14-6-8/h2-6,14-15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEUBLTVGAUUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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